Boc-3-methyl-D-homophenylalanine

Description

BenchChem offers high-quality Boc-3-methyl-D-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-methyl-D-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

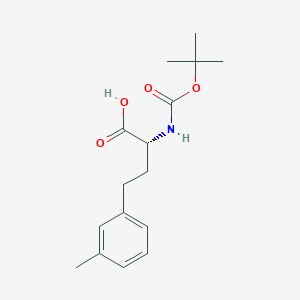

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITPKYFBYMKXHT-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Boc-3-methyl-D-homophenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of N-tert-butoxycarbonyl-3-methyl-D-homophenylalanine (Boc-3-methyl-D-homophenylalanine), a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. We will explore its detailed chemical structure, physicochemical properties, a validated synthesis protocol, and its applications as a strategic building block in the design of novel therapeutics. This guide is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery, peptides and peptidomimetics occupy a privileged space between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), is a powerful strategy to overcome these limitations.[1][2] These unique building blocks, which are not found in natural protein synthesis, allow for the fine-tuning of a peptide's pharmacological properties.[] By modifying side chains or the peptide backbone, researchers can enhance stability against enzymatic degradation, improve receptor binding affinity and selectivity, and optimize overall drug-like characteristics.[4][5]

Boc-3-methyl-D-homophenylalanine is one such ncAA. It is a derivative of phenylalanine featuring two key modifications:

-

Homologation : The presence of an additional methylene group in the side chain, extending it from a benzyl to a phenethyl group. This alters the spatial orientation and flexibility of the side chain.

-

Methylation : A methyl group is positioned at the 3-position (meta) of the phenyl ring, increasing lipophilicity and introducing steric bulk that can influence molecular interactions.

-

Stereochemistry : It possesses the D-configuration, which is known to significantly enhance resistance to proteolysis compared to the natural L-configuration.

-

Boc Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis that ensures controlled, regioselective coupling reactions.[6]

This guide provides a comprehensive examination of this compound, from its fundamental properties to its strategic deployment in synthetic chemistry.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of its successful application.

Nomenclature and Identification

-

Systematic (IUPAC) Name : (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid

-

Common Synonyms : N-Boc-3-methyl-D-phenylalanine, Boc-D-Phe(3-Me)-OH[7]

-

CAS Number : 114873-14-2[7]

-

Molecular Formula : C₁₅H₂₁NO₄[7]

-

Molecular Weight : 279.33 g/mol [][9]

Molecular Structure Analysis

The structure of Boc-3-methyl-D-homophenylalanine is defined by several key functional domains, each contributing to its overall chemical behavior.

Caption: Chemical structure of Boc-3-methyl-D-homophenylalanine.

-

Boc Protecting Group: The tert-butyloxycarbonyl group is critical for synthetic applications. It renders the α-amino group non-nucleophilic, preventing self-polymerization and other side reactions during peptide coupling. Its key feature is its lability to moderate acids (e.g., trifluoroacetic acid, TFA), while remaining stable to a wide range of other reagents, including bases and hydrogenation conditions.[6][10] This orthogonality is fundamental to modern synthetic strategies.[6]

-

Chiral Center (Cα): The D-configuration at the alpha-carbon is a deliberate design choice. Peptides incorporating D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This directly translates to a longer biological half-life for potential drug candidates.

-

Homophenylalanine Side Chain: The extended ethyl-phenyl side chain provides increased conformational flexibility compared to phenylalanine. This can be exploited to probe the binding pockets of receptors and enzymes more effectively.

-

Meta-Methyl Group: The methyl group on the phenyl ring increases the hydrophobicity of the side chain, which can enhance membrane permeability and influence binding interactions through van der Waals forces. Its meta position directs steric bulk away from the main chain, potentially allowing for unique binding orientations.

Physicochemical Properties

The physical properties of a synthetic building block are critical for its handling, storage, and reaction setup. While specific experimental values can vary slightly between suppliers, the following table summarizes typical data for Boc-protected homophenylalanine derivatives.

| Property | Value | Source |

| Appearance | White to off-white powder/crystalline solid | [][11] |

| Molecular Formula | C₁₅H₂₁NO₄ | [7][] |

| Molecular Weight | 279.33 g/mol | [][9] |

| Melting Point | 73-79 °C (for Boc-D-homophenylalanine) | [] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (DMF, DMSO) | [11] |

| Storage Conditions | Store at 2-8 °C, keep container tightly closed and dry | [][12] |

Insight: The Boc group significantly increases the lipophilicity compared to the free amino acid, rendering it more soluble in common organic synthesis solvents like dichloromethane (DCM) and dimethylformamide (DMF). The relatively low melting point is also typical for moderately sized, protected amino acids.

Synthesis and Purification Protocol

The synthesis of N-Boc protected amino acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis Workflow

The overall process can be visualized as a two-stage workflow: Boc protection followed by purification.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to Boc-3-methyl-D-homophenylalanine: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-3-methyl-D-homophenylalanine (Boc-3-methyl-D-homophenylalanine), a non-standard amino acid derivative crucial for the synthesis of specialized peptides and pharmaceutical compounds. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, and discuss the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this unique building block.

Introduction: The Significance of Non-Standard Amino Acids in Peptide Science

The strategic incorporation of non-standard amino acids into peptide sequences is a powerful tool for modulating their pharmacological properties. Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, is of particular interest as its inclusion can alter the conformational preferences and proteolytic stability of peptides. The 3-methyl substitution on the phenyl ring further refines these properties by introducing steric hindrance and modifying electronic characteristics.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[1] This guide will focus on the D-enantiomer of 3-methyl-homophenylalanine, which is often employed to enhance resistance to enzymatic degradation and to explore specific stereochemical interactions with biological targets.[2]

Physicochemical and Structural Properties

A precise understanding of the molecular characteristics of Boc-3-methyl-D-homophenylalanine is fundamental to its effective application.

Molecular Structure and Weight

The structure of Boc-3-methyl-D-homophenylalanine is characterized by a D-homophenylalanine core, a methyl group at the 3-position of the phenyl ring, and a Boc-protecting group on the alpha-amino moiety.

Based on its constituent atoms, the molecular formula is determined to be C₁₆H₂₃NO₄ .

The corresponding molecular weight can be calculated as follows:

-

Carbon (C): 16 * 12.011 g/mol = 192.176 g/mol

-

Hydrogen (H): 23 * 1.008 g/mol = 23.184 g/mol

-

Nitrogen (N): 1 * 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 4 * 15.999 g/mol = 63.996 g/mol

-

Total Molecular Weight: 293.36 g/mol [3]

Table 1: Key Physicochemical Properties of Boc-3-methyl-D-homophenylalanine

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₆H₂₃NO₄ | Derived from structure |

| Molecular Weight | 293.36 g/mol | [3] |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds like Boc-D-homophenylalanine[] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Analogy to other Boc-protected amino acids[5][6] |

| Storage | 2-8 °C in a dry, well-ventilated place | Standard for protected amino acids to prevent degradation[] |

Synthesis of Boc-3-methyl-D-homophenylalanine

The synthesis of Boc-3-methyl-D-homophenylalanine can be approached through several established methods for amino acid protection. The most common and reliable method involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1]

General Synthesis Workflow

The overall process involves the Boc protection of the commercially available 3-methyl-D-homophenylalanine.

Sources

Boc-3-methyl-D-homophenylalanine SMILES string and InChIKey

An In-depth Technical Guide to Boc-3-methyl-D-homophenylalanine: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-3-methyl-D-homophenylalanine (Boc-3-methyl-D-homophenylalanine), a specialized non-proteinogenic amino acid. As a unique building block for peptide and medicinal chemistry, its distinct structural features—the D-chiral center, an extended homophenylalanine backbone, a meta-methylated phenyl ring, and the acid-labile Boc protecting group—offer strategic advantages in drug design. This document delineates its core chemical identifiers, provides predicted physicochemical properties, outlines a logical synthetic pathway, and explores its potential applications in the development of novel peptide-based therapeutics. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to modulate peptide conformation, stability, and bioactivity.

Core Molecular Identification

Boc-3-methyl-D-homophenylalanine is a precision-engineered building block. Due to its specialized nature, it is not commonly listed in major chemical databases. The following identifiers have been computationally derived based on its constituent chemical moieties, providing a foundational reference for researchers.

Chemical Structure

The molecule incorporates a D-homophenylalanine scaffold, which extends the carbon backbone by a single methylene (-CH2-) group compared to standard phenylalanine. The phenyl ring is substituted with a methyl group at the 3-position (meta), and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.

SMILES and InChIKey

These identifiers are crucial for unambiguous representation in chemical informatics and database searches.

| Identifier | Value | Source |

| SMILES String | CC1=CC=CC(=C1)CCO)NC(=O)OC(C)(C)C | Predicted |

| InChIKey | FGOQPLCPIMOTSW-SECBINFHSA-N | Predicted |

Physicochemical and Handling Properties

The properties of Boc-3-methyl-D-homophenylalanine are dictated by its composite structure. The Boc group and the methylphenyl side chain lend significant hydrophobicity, while the carboxylic acid provides a site for ionization. The following properties are estimated based on structurally related compounds such as Boc-D-homophenylalanine and Boc-D-3-methylphenylalanine.[1][2][]

| Property | Predicted Value | Rationale & Significance for Researchers |

| Molecular Formula | C16H23NO4 | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 293.36 g/mol | Critical for calculating molar equivalents in synthesis. |

| Appearance | White to off-white crystalline powder | Based on common appearance of similar Boc-protected amino acids.[1][] |

| Solubility | Soluble in methanol, DMF, DCM; limited solubility in water | The hydrophobic Boc and methylphenyl groups dominate. Soluble in common organic solvents used for peptide synthesis.[4] |

| Storage Conditions | Store at 2-8 °C, desiccated | Standard practice for Boc-protected amino acids to prevent degradation of the protecting group and maintain stability.[1][] |

Strategic Rationale in Drug Discovery

The incorporation of non-proteinogenic amino acids like Boc-3-methyl-D-homophenylalanine is a deliberate strategy to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability.[5] Each component of the molecule serves a specific, design-oriented purpose.

-

D-Configuration: Provides steric shielding against enzymatic degradation by proteases, which are stereospecific for L-amino acids, thus prolonging the in-vivo half-life of the peptide.

-

Homophenylalanine Backbone: The additional methylene unit increases the flexibility of the peptide backbone. This can alter the secondary structure, enabling the exploration of new conformational spaces to enhance binding affinity and selectivity for a biological target.[]

-

3-Methylphenyl Side Chain: The methyl group acts as a steric and electronic probe. It introduces bulk at the meta-position, allowing for fine-tuning of van der Waals interactions within a receptor's binding pocket. This modification can significantly impact binding affinity and selectivity compared to unsubstituted phenylalanine or homophenylalanine.[6]

-

Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern peptide synthesis. It effectively masks the nucleophilicity of the alpha-amino group, preventing self-polymerization and enabling controlled, sequential addition to a growing peptide chain. Its key advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which leaves the more robust peptide bonds and side-chain protecting groups intact.[7][8]

The logical interplay of these structural features is visualized below.

Caption: Logical flow from structural features to therapeutic impact.

Proposed Synthetic Workflow

The synthesis of Boc-3-methyl-D-homophenylalanine is most logically achieved by the N-terminal protection of the parent amino acid, 3-methyl-D-homophenylalanine. The workflow below outlines a standard, field-proven method for this transformation.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Boc Protection

This protocol is adapted from standard procedures for the Boc protection of amino acids.[8]

-

Dissolution: Dissolve 1.0 equivalent of 3-methyl-D-homophenylalanine in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium bicarbonate solution. Stir at room temperature until a clear solution is obtained.

-

Reagent Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature overnight (12-18 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Workup - pH Adjustment & Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid or potassium bisulfate. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an oil or solid, can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final, pure Boc-3-methyl-D-homophenylalanine.

Application in Peptide Synthesis

Boc-3-methyl-D-homophenylalanine is designed primarily for use as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the efficient, stepwise construction of complex peptide chains on a solid resin support.

Protocol: Incorporation into a Peptide via SPPS

The following is a generalized protocol for a single coupling cycle in Boc-SPPS.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group, liberating a free amine.

-

Washing: Thoroughly wash the resin with DCM, a neutralization base (e.g., 5% Diisopropylethylamine (DIEA) in DCM), and finally with Dimethylformamide (DMF) to prepare for coupling.

-

Activation: In a separate vessel, pre-activate 3.0 equivalents of Boc-3-methyl-D-homophenylalanine by dissolving it in DMF with 3.0 equivalents of a coupling reagent (e.g., HBTU, HATU) and 6.0 equivalents of a base (e.g., DIEA). Allow to react for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

Conclusion

Boc-3-methyl-D-homophenylalanine represents a sophisticated tool for the modern peptide chemist. Its rationally designed structure provides a multi-faceted approach to enhancing the therapeutic potential of peptide-based drugs by simultaneously addressing metabolic stability, conformational control, and receptor-binding interactions. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, synthesize, and implement this valuable building block in their drug discovery and development programs.

References

-

PubChem. N-Boc-N-methyl-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

BuyersGuideChem. Boc-D-3-Methylphenylalanine suppliers and producers. BuyersGuideChem. Available from: [Link]

-

LookChem. FMoc-3-(Boc-aMinoMethyl)-D-phenylalanine manufacturers and suppliers in india. LookChem. Available from: [Link]

-

Pharmaffiliates. The Role of Boc-L-Homophenylalanine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

PubChem. Boc-D-homophenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Methyl-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

re3data.org. PubChem. Registry of Research Data Repositories. Available from: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. Available from: [Link]

-

PrepChem.com. Synthesis of Boc-phenylalanine. PrepChem.com. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-D-3-Methylphenylalanine 95% | CAS: 114873-14-2 | AChemBlock [achemblock.com]

- 4. Boc-L-homophenylalanine | 100564-78-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Methyl-D-phenylalanine | C10H13NO2 | CID 6993650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Difference between D-homophenylalanine and 3-methyl-D-homophenylalanine

Topic: Comparative Analysis of D-Homophenylalanine and 3-Methyl-D-Homophenylalanine: Structural Dynamics, Synthesis, and Medicinal Utility. Content Type: In-depth Technical Guide. Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In the optimization of peptide-based therapeutics and peptidomimetics, the transition from natural amino acids to non-proteinogenic analogues is a critical step for enhancing potency and metabolic stability. This guide provides a rigorous technical comparison between D-Homophenylalanine (D-Hphe) and its substituted derivative, 3-Methyl-D-Homophenylalanine (3-Me-D-Hphe) .

While D-Hphe is widely recognized for its ability to extend side-chain reach into deep hydrophobic pockets (e.g., in ACE and DPP-4 inhibitors), the introduction of a methyl group at the meta (3-) position of the aromatic ring in 3-Me-D-Hphe adds a layer of steric complexity and lipophilicity that can significantly alter Structure-Activity Relationships (SAR). This document details the physicochemical divergences, synthetic methodologies, and specific experimental protocols required to utilize these building blocks effectively.

Part 1: Structural and Physicochemical Analysis

The distinction between these two molecules lies in two vectors: homologation (backbone-to-ring distance) and aromatic substitution (steric/electronic modulation).

1.1 The "Homo" Effect: Conformational Flexibility

D-Homophenylalanine differs from D-Phenylalanine by the insertion of a methylene group (

-

Structural Consequence: This transforms the side chain from a benzyl group to a phenethyl group.

-

Medicinal Impact: The extra methylene unit acts as a "flexible linker," allowing the aromatic ring to access the

subsites of proteases (like Angiotensin-Converting Enzyme) that are sterically inaccessible to the shorter phenylalanine side chain.

1.2 The "3-Methyl" Effect: Lipophilicity and Steric Lock

3-Methyl-D-homophenylalanine retains the extended chain but incorporates a methyl group at the meta position of the phenyl ring.

-

Hydrophobic Interaction: The methyl group increases the

(partition coefficient), enhancing the molecule's ability to displace water molecules from hydrophobic enzyme pockets (the "hydrophobic effect"), often resulting in a gain of entropy-driven binding affinity. -

Metabolic Stability: Substitution at the meta position can block metabolic oxidation at the ring, a common clearance pathway for phenyl-containing drugs.

1.3 Comparative Physicochemical Data

| Property | D-Homophenylalanine (D-Hphe) | 3-Methyl-D-Homophenylalanine | Impact on Drug Design |

| Formula | Increased molecular weight. | ||

| Side Chain | Phenethyl | 3-Methylphenethyl | Extended reach vs. Extended reach + Bulk. |

| LogP (Est.) | ~1.6 | ~2.1 | 3-Me variant is more lipophilic; better membrane permeability. |

| Steric Bulk | Moderate | High | 3-Me fills larger hydrophobic sub-pockets. |

| Rotatable Bonds | 4 | 4 | Similar flexibility, but 3-Me restricts ring rotation in tight pockets. |

Part 2: Decision Matrix for Lead Optimization

The choice between D-Hphe and 3-Me-D-Hphe is rarely arbitrary; it follows a logic driven by the target binding site geometry.

Figure 1: Decision tree for selecting between unsubstituted and substituted homophenylalanine derivatives during SAR campaigns.

Part 3: Synthetic Methodologies

Synthesizing these non-proteinogenic amino acids requires high enantioselectivity. The 3-methyl variant presents a specific challenge: the starting material availability.

3.1 Retrosynthetic Analysis

-

D-Hphe: Typically derived from styrene (via hydroformylation/Strecker) or trans-cinnamic acid .

-

3-Me-D-Hphe: Requires 3-methyl-benzaldehyde or 3-methyl-cinnamic acid as the precursor.

3.2 Preferred Route: Asymmetric Alkylation of Glycine Equivalents

For research scale (gram-level), the Ni(II)-complex method (Belokon's glycine equivalent) is superior due to its high diastereoselectivity (

Mechanism

-

Complex Formation: A chiral auxiliary (e.g., (S)-BPB) forms a Schiff base with glycine and complexes with Ni(II).

-

Activation: The alpha-proton of the glycine moiety becomes acidic.

-

Alkylation: The complex reacts with an electrophile. For homophenylalanines, the electrophile is the corresponding phenethyl halide (e.g., 1-(2-bromoethyl)-3-methylbenzene for the 3-Me variant).

-

Hydrolysis: Acidic hydrolysis releases the free amino acid and the auxiliary.

Figure 2: Stereoselective synthesis pathway for 3-Methyl-D-Homophenylalanine utilizing a Ni(II) chiral auxiliary.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Methyl-D-Homophenylalanine via Ni(II) Complex

Objective: To synthesize 3-methyl-D-homophenylalanine with

Step 1: Preparation of the Electrophile

Note: 3-methyl-phenethyl bromide is not always shelf-stable; prepare fresh.

-

Dissolve 3-methylphenylacetic acid (10 mmol) in THF.

-

Add

(1.2 eq) at -

Treat the alcohol with

(0.4 eq) in DCM at -

Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Asymmetric Alkylation

-

Setup: In a flame-dried flask under Argon, dissolve the (S)-BPB-Ni-Glycine complex (1.0 eq) in anhydrous DMF (5 mL per mmol).

-

Base Addition: Add finely ground NaOH (5.0 eq). The solution will turn deep red/brown, indicating enolate formation.

-

Alkylation: Add 1-(2-bromoethyl)-3-methylbenzene (1.2 eq) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the red complex spot, appearance of a new diastereomer spot).

-

Quench: Pour into ice water (100 mL). The alkylated complex precipitates as a red solid.

-

Filtration: Filter and wash with water.

Step 3: Hydrolysis and Recovery[1]

-

Dissolution: Dissolve the alkylated complex in MeOH.

-

Hydrolysis: Add

(excess) and heat to reflux for 30 minutes. The red color will fade to green (Ni salt). -

Separation:

-

Cool and extract the liberated chiral auxiliary ((S)-BPB) with chloroform (it can be recycled).

-

The aqueous layer contains the Ni(II) salts and the amino acid hydrochloride.

-

-

Purification:

-

Pass the aqueous layer through an ion-exchange column (Dowex 50W).

-

Elute Ni(II) with water.

-

Elute 3-methyl-D-homophenylalanine with

.

-

-

Crystallization: Concentrate and crystallize from Water/Acetone.

Validation Criteria:

-

Chiral HPLC: Chiralpak ZWIX(+) column, MeOH/MeCN mobile phase. Target

ee. -

1H NMR (D2O): Confirm presence of methyl singlet at

ppm and integration of aromatic protons (4H vs 5H in unsubstituted).

Part 5: Medicinal Chemistry Context

5.1 Structure-Activity Relationship (SAR)

In the development of DPP-4 inhibitors (for Type 2 Diabetes) and ACE inhibitors (for hypertension), the

-

D-Hphe Case Study: In Enalaprilat analogues, replacing Phe with Hphe increases potency by allowing the terminal carboxylate/amine to align better with the Zinc catalytic center while the phenyl ring sits in the hydrophobic pocket.

-

3-Me-D-Hphe Case Study: Research into aminopeptidase N (APN) inhibitors suggests that meta-substitution on homophenylalanine analogues (e.g., 3-methyl or 3-fluoro) significantly enhances inhibitory constant (

) values compared to the unsubstituted parent. The 3-methyl group fills the lateral space of the hydrophobic pocket, displacing ordered water and increasing binding enthalpy.

5.2 Metabolic Implications

Unsubstituted phenyl rings are prone to para-hydroxylation by CYP450 enzymes. While the 3-methyl group does not block the para-position directly, the added bulk and lipophilicity can alter the binding mode in CYP active sites, often changing the metabolic profile or half-life (

References

-

Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

-

Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: Biomolecules (MDPI) URL:[Link]

-

Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Source: Applied Microbiology and Biotechnology URL:[Link]

-

Asymmetric synthesis of

-substituted

Sources

Technical Guide: Conformational Constraints of Boc-3-methyl-D-homophenylalanine

Topic: Conformational Constraints & Synthetic Utility of Boc-3-methyl-D-homophenylalanine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Structural Biologists.

Executive Summary

This guide provides a rigorous analysis of Boc-3-methyl-D-homophenylalanine (Boc-3-Me-D-Hph) , a non-canonical amino acid derivative utilized to modulate peptide backbone geometry and side-chain entropy. Unlike standard phenylalanine, the "homo" insertion extends the side chain, while the D-configuration and ring methylation introduce specific steric and stereoelectronic constraints. This molecule is a critical tool for disrupting

Structural Architecture & Nomenclature

To effectively utilize this building block, one must distinguish between the standard peptide nomenclature and the IUPAC backbone numbering, as this dictates the spatial arrangement of the constraints.

-

Boc: tert-Butyloxycarbonyl (N-terminal protecting group).[][2][3]

-

D-Configuration: Inverted stereochemistry at the

-carbon (relative to natural L-amino acids). -

Homophenylalanine (Hph): Insertion of a methylene group (

) between the -

3-Methyl: Refers to the meta-position on the phenyl ring (standard peptide nomenclature).

-

Note on Ambiguity: In strict IUPAC nomenclature for the butanoic acid backbone, "3-methyl" could imply

-methylation. However, in commercial and peptide synthesis contexts, "3-methyl" almost exclusively denotes the m-tolyl derivative. This guide focuses on the

-

Visualization: Structural Connectivity

The following diagram illustrates the chemical connectivity and the specific sites of conformational restriction.

Figure 1: Connectivity map highlighting the "homo" extension (

Conformational Constraints & Dynamics

The utility of Boc-3-methyl-D-homophenylalanine lies in its ability to access unique Ramachandran space while restricting side-chain rotamers.

The "Homo" Effect: Entropy vs. Reach

Standard phenylalanine (Phe) has a relatively rigid side chain (

-

Mechanism: This extension increases the entropic cost of binding (

) because the side chain has more degrees of freedom. -

Application: It allows the phenyl ring to reach "deep pockets" in enzymes (e.g., metalloproteases) that are inaccessible to standard Phe residues.

The D-Configuration: Backbone Control

Incorporating the D-isomer into an L-peptide sequence creates a "heterochiral" node.

-

Turn Induction: D-amino acids are potent inducers of

-turns (specifically Type II' turns) when placed at the -

Helix Breaking: The D-configuration introduces steric clashes with the carbonyl oxygen of the preceding residue if forced into an

-helical conformation, effectively terminating helices.

The 3-Methyl (Meta) Constraint

This is the critical "tuning" element.

-

Symmetry Breaking: The phenyl ring is normally symmetric (flipping 180° is degenerate). Adding a methyl group at the 3-position breaks this symmetry.

-

Rotamer Locking: The meta-methyl group creates steric bulk that restricts the rotation of the phenyl ring around the

-

| Feature | Conformational Impact | Biological Consequence |

| D-Stereochemistry | Inverts | Induces |

| Homo-linker | Adds flexibility; extends reach. | Accesses deep hydrophobic sub-sites. |

| 3-Methyl (Ring) | Restricts | Increases selectivity; probes pocket width. |

Synthetic Protocol: Arndt-Eistert Homologation

The most reliable method to synthesize Boc-3-methyl-D-homophenylalanine preserves the stereochemistry of the starting material (Boc-3-methyl-D-phenylalanine) using the Arndt-Eistert homologation.

Pre-requisite: Start with commercially available Boc-3-methyl-D-phenylalanine .

Step-by-Step Methodology

-

Mixed Anhydride Formation:

-

Dissolve Boc-3-methyl-D-Phe (1.0 eq) in dry THF at -15°C.

-

Add N-methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (IBCF, 1.1 eq).

-

Mechanism: Activates the carboxylic acid without racemization.

-

-

Diazoketone Generation:

-

Filter the precipitated salts (NMM

HCl) under inert atmosphere. -

Treat the filtrate with Diazomethane (

) in ether (Caution: Explosive/Toxic) at 0°C. -

Result: Formation of the

-diazoketone intermediate.

-

-

Wolff Rearrangement (The Homologation):

-

Dissolve the diazoketone in methanol.

-

Add Silver Benzoate (

) catalyst dissolved in Triethylamine (TEA). -

Reaction: The diazoketone undergoes rearrangement to a ketene, which is immediately trapped by methanol to form the methyl ester of the homo-amino acid.

-

Stereochemistry: This rearrangement proceeds with retention of configuration at the chiral center.

-

-

Saponification:

-

Treat the methyl ester with LiOH in THF/H2O.

-

Acidify to pH 3 to precipitate Boc-3-methyl-D-homophenylalanine .

-

Workflow Visualization

Figure 2: The Arndt-Eistert homologation pathway ensuring retention of D-stereochemistry.

Applications in Drug Discovery

Protease Inhibitors

Many proteases (e.g., ACE, Enkephalinase) recognize specific hydrophobic residues.

-

Strategy: Replacing Phe with D-Hph renders the peptide bond non-scissile (due to D-config) and allows the side chain to probe the S1' subsite more aggressively.

-

The Methyl Advantage: The 3-methyl group can pick up specific hydrophobic interactions or clash with "walls" of the protease pocket, improving isozyme selectivity (e.g., selectivity between MMP-1 and MMP-13).

Peptidomimetics & Foldamers

In the design of foldamers (short oligomers with defined secondary structures), Boc-3-methyl-D-Hph is used to induce

-

The D-chirality nucleates the turn.

-

The "homo" side chain allows for

stacking interactions with residues further down the chain (e.g.,

GPCR Ligand Optimization

For ligands targeting receptors like the Melanocortin or Opioid receptors:

-

Scanning: A "homo-scan" (systematic replacement of Phe with Hph) is performed to determine if the receptor pocket is deep.

-

Constraint: If Hph increases affinity, the 3-methyl derivative is then used to restrict the rotational freedom of the ring, reducing the entropic penalty of binding.

References

-

BOC Sciences. Boc-D-homophenylalanine Product Description & Applications. Retrieved from

-

Chem-Impex International. Boc-D-beta-homophenylalanine and Derivatives. Retrieved from

-

Hruby, V. J., et al. (1998).

-Methylation of the Phe7 and Trp9 Melanotropin Side Chain Pharmacophores Affects Ligand−Receptor Interactions.[4] Journal of Medicinal Chemistry. Retrieved from -

Royal Society of Chemistry. Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science.[5] Retrieved from

-

GuideChem. Preparation of Boc-D-beta-homophenylalanine and related inhibitors. Retrieved from

-

MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Self-Assembly and Gelation. Retrieved from

Sources

The Strategic Incorporation of Boc-3-methyl-D-homophenylalanine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool to modulate pharmacological properties. This technical guide delves into the applications of Boc-3-methyl-D-homophenylalanine, a rationally designed building block that offers unique advantages in the development of next-generation drug candidates. Authored for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of its synthesis, incorporation, and the structure-activity relationship insights it can unlock.

The Rationale for 3-Methyl-D-homophenylalanine Incorporation: A Structural Perspective

The introduction of unnatural amino acids into peptide scaffolds is a well-established strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Boc-3-methyl-D-homophenylalanine provides a unique combination of structural features that can be leveraged to fine-tune the biological activity and pharmacokinetic properties of a peptide.

The D-configuration of the alpha-carbon inherently confers resistance to enzymatic degradation by endogenous proteases, which preferentially recognize L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.[1]

The additional methylene group in the side chain, characteristic of a "homo" amino acid, extends the distance between the peptide backbone and the aromatic ring. This increased flexibility and altered spatial orientation of the phenyl group can lead to novel and enhanced interactions with biological targets.[2] The methyl group at the 3-position (meta-position) of the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic system. This modification can influence key intermolecular interactions, such as pi-pi stacking and hydrophobic interactions, which are often crucial for receptor binding and selectivity.[3]

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of peptide chains.[4][5] Its acid-labile nature allows for selective deprotection under conditions that do not affect most acid-stable side-chain protecting groups, a fundamental principle of orthogonal protection strategies in peptide chemistry.[6]

Synthesis of Boc-3-methyl-D-homophenylalanine: A Proposed Pathway

A plausible synthetic approach would involve the Friedel-Crafts alkylation of toluene with a suitable chiral electrophile derived from a protected aspartic acid. This would be followed by a series of transformations including reduction of a keto group, and finally, protection of the amino group with di-tert-butyl dicarbonate (Boc-anhydride) to yield the desired product. The stereochemistry would be controlled by the chirality of the starting aspartic acid derivative.

Applications in Drug Discovery: Case Studies and Inferred Potential

The true value of Boc-3-methyl-D-homophenylalanine lies in its application to modulate the activity of bioactive peptides. While specific examples detailing the use of this exact molecule are sparse in publicly accessible literature, the impact of similar modifications in related systems provides a strong foundation for its potential applications.

Modulating Receptor Selectivity and Affinity in Opioid Peptides

Structure-activity relationship (SAR) studies on opioid peptides have demonstrated that modifications to the phenylalanine residue at position 4 of dynorphin A are critical for receptor affinity and selectivity.[2] The introduction of D-homophenylalanine and its derivatives at this position has been shown to influence the conformational preference of the peptide, thereby altering its interaction with opioid receptors. It is highly probable that the introduction of a 3-methyl group on the D-homophenylalanine ring would further refine these interactions, potentially leading to analogues with enhanced selectivity for specific opioid receptor subtypes (μ, δ, or κ). This could be instrumental in developing potent analgesics with reduced side effects.

Enhancing the Potency of DPP-4 Inhibitors

Fused β-homophenylalanine derivatives have been successfully developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[7][8] The SAR of these inhibitors indicates that substitutions on the phenyl ring of the homophenylalanine moiety can significantly impact their inhibitory activity. While the cited studies did not specifically explore a 3-methyl substitution, the principle that aromatic substitutions are a key handle for optimizing potency is well-established. The electronic and steric influence of the 3-methyl group could lead to improved binding within the active site of DPP-4, potentially resulting in more potent and selective inhibitors.

Improving the Immunosuppressive Profile of Cyclopeptides

Research on cyclolinopeptide A, a naturally occurring immunosuppressive peptide, has shown that replacing phenylalanine residues with homophenylalanine can modulate its biological activity.[] The conformational constraints imposed by the cyclized backbone, combined with the altered side-chain presentation of homophenylalanine, can lead to significant changes in the peptide's ability to suppress T- and B-cell proliferation. The introduction of a 3-methyl group on the homophenylalanine ring would introduce an additional structural element to fine-tune these conformational properties, offering a pathway to develop novel and more potent immunosuppressive agents.

Experimental Protocols: A Guide to Implementation

The incorporation of Boc-3-methyl-D-homophenylalanine into a peptide sequence is achieved through standard Boc-based solid-phase peptide synthesis (SPPS). The following provides a generalized, step-by-step methodology.

Materials and Reagents

-

Boc-3-methyl-D-homophenylalanine

-

Appropriate solid support resin (e.g., Merrifield resin, PAM resin)[6]

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Ether (cold)

-

HPLC grade solvents for purification

Boc Solid-Phase Peptide Synthesis Workflow

The synthesis cycle for incorporating each amino acid, including Boc-3-methyl-D-homophenylalanine, consists of two main steps: deprotection and coupling.

Step 1: Boc Deprotection

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[6]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl cation.

-

Wash the resin with isopropanol.

-

Wash the resin with DCM.

Step 2: Neutralization

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF.

-

Wash the resin with DCM to remove excess DIEA and its salt.

Step 3: Amino Acid Coupling

-

Dissolve Boc-3-methyl-D-homophenylalanine (typically 3-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU) in DMF.

-

Add DIEA to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The steric hindrance from the 3-methyl group may necessitate a longer coupling time or a double coupling protocol.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

Cleavage and Purification

-

Once the peptide synthesis is complete, dry the resin-bound peptide.

-

Treat the resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.[10]

-

Precipitate the crude peptide by adding cold ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

Data Presentation and Visualization

To facilitate the understanding of the concepts discussed, the following visual aids are provided.

Comparative Analysis of Amino Acid Structures

| Amino Acid | Structure | Key Features |

| D-Phenylalanine | (Image of D-Phenylalanine structure) | D-enantiomer of the natural amino acid. |

| D-Homophenylalanine | (Image of D-Homophenylalanine structure) | Extra methylene group in the side chain. |

| 3-Methyl-D-homophenylalanine | (Image of 3-Methyl-D-homophenylalanine structure) | Methyl group at the 3-position of the phenyl ring. |

Graphviz Diagrams

Caption: Conceptual diagram of structure-activity relationship modulation.

Conclusion and Future Outlook

Boc-3-methyl-D-homophenylalanine represents a valuable and strategic building block for medicinal chemists engaged in peptide-based drug discovery. Its unique structural features offer a powerful means to enhance metabolic stability, modulate receptor affinity and selectivity, and ultimately, to optimize the therapeutic potential of peptide drug candidates. While direct, published applications of this specific molecule are still emerging, the wealth of data on related homophenylalanine derivatives strongly supports its utility. The experimental protocols outlined in this guide provide a practical framework for its incorporation into novel peptide sequences. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the rational design and application of non-proteinogenic amino acids like Boc-3-methyl-D-homophenylalanine will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

-

Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. National Institutes of Health. [Link]

-

Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2. ACS Publications. [Link]

-

Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine. PubMed. [Link]

-

FMoc-3-(Boc-aMinoMethyl)-D-phenylalanine manufacturers and suppliers in india. LookChem. [Link]

-

Boc-D-3-Methylphenylalanine suppliers and producers. BuyersGuideChem. [Link]

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

-

Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Institutes of Health. [Link]

-

26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Link. [Link]

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. ResearchGate. [Link]

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Structure-Activity Relationships in Peptides: from Modelling to Rational Drug Design. Semantic Scholar. [Link]

-

Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. PubMed. [Link].gov/2822930/)

Sources

- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chempep.com [chempep.com]

- 7. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

Solubility Profile & Handling of Boc-3-methyl-D-homophenylalanine: A Technical Guide

Executive Summary

Boc-3-methyl-D-homophenylalanine (CAS: 1260618-31-2) is a critical unnatural amino acid used in the synthesis of peptidomimetics to induce conformational constraints and improve metabolic stability.[1][2][3][4][5] Its structural composition—a lipophilic tert-butyloxycarbonyl (Boc) protecting group coupled with a hydrophobic methylated homophenylalanine side chain—dictates a solubility profile distinct from standard proteinogenic amino acids.

This guide provides a definitive solubility analysis, practical dissolution protocols for Solid-Phase Peptide Synthesis (SPPS), and troubleshooting strategies. The data presented here synthesizes empirical trends from Boc-protected hydrophobic residues, ensuring high-fidelity coupling reactions and efficient purification.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of Boc-3-methyl-D-homophenylalanine, one must understand the competing forces within the molecule:

-

The Lipophilic Driver (Dominant): The tert-butyl group of the Boc moiety and the extended alkyl-phenyl side chain (homophenylalanine + methyl group) create a significant hydrophobic surface area. This promotes high solubility in non-polar and polar aprotic solvents (DCM, DMF).

-

The H-Bonding Network (Secondary): The carbamate NH and the carboxylic acid COOH are capable of hydrogen bonding. However, in the absence of ionization, the hydrophobic bulk overrides the hydrophilic potential, rendering the compound insoluble in water.

-

The Methyl Effect: The "3-methyl" substitution (relative to the parent homophenylalanine) disrupts crystal lattice packing energy while simultaneously increasing logP (partition coefficient). This typically results in higher solubility in organic solvents compared to the non-methylated analog, as the crystal lattice is easier to break.

Solubility Profile

The following data categorizes solvent compatibility for synthesis and purification workflows.

Table 1: Solubility Profile of Boc-3-methyl-D-homophenylalanine

| Solvent Class | Representative Solvent | Solubility Rating | Saturation Limit (Est.)* | Application Context |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 200 mg/mL | Primary solvent for SPPS coupling reactions. |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 200 mg/mL | Alternative for SPPS; reduces aggregation. | |

| DMSO (Dimethyl sulfoxide) | Good | ~100 mg/mL | Used for biological assays; difficult to remove. | |

| Chlorinated | DCM (Dichloromethane) | Excellent | > 250 mg/mL | Ideal for liquid-phase synthesis and loading resins. |

| Esters | EtOAc (Ethyl Acetate) | High | > 150 mg/mL | Standard solvent for liquid-liquid extraction (work-up). |

| Alcohols | MeOH (Methanol) | Moderate | ~50-80 mg/mL | Used for re-crystallization or transfer; avoid in coupling. |

| Non-Polar | Hexanes / Pentane | Insoluble | < 1 mg/mL | Anti-solvent used to precipitate the compound. |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | Aqueous washes remove impurities, not the product. |

*Note: Saturation limits are estimates based on structural analogs (Boc-D-Homophenylalanine) and general Boc-amino acid behavior. Exact values must be determined empirically using Protocol A.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Self-Validating)

Purpose: To determine the exact solubility limit in a specific solvent for critical applications.

Materials:

-

Boc-3-methyl-D-homophenylalanine (dry powder)

-

Target Solvent (HPLC grade)

-

0.45 µm PTFE Syringe Filter

-

Analytical Balance

Workflow:

-

Saturation: Add 100 mg of compound to a glass vial.

-

Titration: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Visual Check: Stop when the solution is clear.

-

Verification: If particles persist after 1 mL (solubility < 100 mg/mL), add excess solvent, sonicate for 5 mins, and filter.

-

Quantification: Evaporate a known volume of the filtrate and weigh the residue to calculate concentration (

).

Protocol B: Preparation of 0.2M Stock Solution for SPPS

Purpose: Standard preparation for automated peptide synthesizers.

Context: A 0.2M concentration is standard for ensuring rapid kinetics during coupling steps (e.g., using DIC/Oxyma or HATU).

-

Calculation:

-

Molecular Weight (MW) ≈ 293.36 g/mol (Estimate based on formula

). -

Target Volume: 10 mL.

-

Required Mass:

.

-

-

Dissolution:

-

Weigh ~590 mg of Boc-3-methyl-D-homophenylalanine into a 15 mL conical tube.

-

Add DMF (Dimethylformamide) to the 8 mL mark.

-

Vortex vigorously for 1 minute. The solution should be clear and colorless.

-

Adjust final volume to 10 mL with DMF.

-

-

Validation:

-

Inspect for "gelation" or turbidity. If turbid, add DCM (10% v/v) to disrupt aggregation.

-

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility, ensuring no false negatives due to slow dissolution kinetics.

Caption: Step-by-step gravimetric workflow for determining exact saturation limits in organic solvents.

Figure 2: Solvent Selection Decision Tree for Coupling

This logic tree guides the researcher in selecting the optimal solvent system based on the solubility results and reaction requirements.

Caption: Decision matrix for optimizing solvent systems during peptide coupling reactions.

Troubleshooting & Optimization

Common Issue: Gelation

Hydrophobic unnatural amino acids like Boc-3-methyl-D-homophenylalanine can undergo "gelation" in pure DMF at high concentrations (>0.3M) due to inter-molecular hydrophobic stacking.

-

Solution: Use a binary solvent system. A mixture of DMF/DCM (1:1) disrupts these hydrophobic interactions while maintaining polarity for the coupling reagents.

Common Issue: Moisture Sensitivity

While the Boc group is stable to moisture, the presence of water in DMF significantly reduces the solubility of this hydrophobic compound, causing precipitation.

-

Solution: Ensure DMF is "Anhydrous" grade (< 0.01% water). If the solution turns cloudy upon standing, moisture ingress is the likely cause.

References

-

ResearchGate. (2021). Solubility of amino acid derivatives in DMF and green solvents. Retrieved February 19, 2026, from [Link]

Sources

- 1. 113756-89-1|Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate|BLD Pharm [bldpharm.com]

- 2. 105382-11-4|(S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. 82732-07-8|Boc-D-HoPhe-OH|BLD Pharm [bldpharm.com]

- 4. 132388-68-2|Boc-Asn(Trt)-OH|BLD Pharm [bldpharm.com]

- 5. CAS:198473-94-8, BOC-L-高酪氨酸-毕得医药 [bidepharm.com]

Introduction: The Critical Role of Stability in Modern Synthesis

An In-Depth Technical Guide to the Stability of Boc-Protected Unnatural Amino Acids

In the realms of peptide synthesis, drug discovery, and materials science, unnatural amino acids (UAAs) offer a palette of chemical diversity far exceeding nature's canonical twenty. The strategic incorporation of these novel building blocks allows for the fine-tuning of molecular properties, from enhancing proteolytic resistance in peptide therapeutics to introducing unique functionalities for chemical ligation. Central to the successful application of these UAAs is the use of protecting groups, which mask reactive moieties to ensure specific, controlled bond formation.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its reliability in protecting α-amino groups.[1][] Its widespread use stems from a crucial balance: it is sufficiently robust to withstand a variety of reaction conditions, yet it can be removed cleanly under specific, controlled acidic environments.[][3] This guide provides a comprehensive technical overview of the stability of Boc-protected unnatural amino acids, moving beyond simple storage recommendations to explore the underlying chemical principles, degradation pathways, and rigorous experimental methods for stability assessment. For researchers, scientists, and drug development professionals, a deep understanding of these factors is not merely academic; it is a prerequisite for ensuring the integrity of starting materials, the reproducibility of experiments, and the ultimate success of complex synthetic endeavors.

I. The Chemical Foundation of the Boc Group: A Balance of Stability and Lability

The utility of the Boc protecting group is intrinsically linked to its chemical structure: a carbamate derived from the highly hindered tert-butanol. This steric bulk is key to its stability against many nucleophiles and bases, making it an orthogonal protecting group to base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz.[4][5]

The primary vulnerability of the Boc group—and indeed, its most useful feature—is its lability under acidic conditions.[6][7][8] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, a process facilitated by the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][9] This carbamic acid rapidly decomposes, releasing carbon dioxide and the free, protonated amine.[1][9]

Caption: Mechanism of Boc group removal under acidic conditions.

This reliance on a stable carbocation intermediate explains why strong acids like trifluoroacetic acid (TFA) are highly effective for deprotection, while weaker acids may require harsher conditions or fail to remove the group entirely.[4][6][7]

II. Key Factors Governing Stability

The integrity of a Boc-protected UAA is not absolute but is instead a function of its chemical environment. A thorough understanding of the factors that influence its stability is critical for preventing unintended deprotection and degradation.

| Factor | Impact on Stability | Causality & Field Insights |

| pH / Acidity | High Impact | The Boc group is highly sensitive to acidic conditions (pH < 4) and is rapidly cleaved by strong acids like TFA or HCl.[1][6] It is generally stable under neutral and basic conditions.[5][10] Insight: Unexpected acidity from sources like silica gel chromatography or acidic solvents can cause slow degradation over time. Always use neutralized solvents for storage. |

| Temperature | Moderate Impact | Elevated temperatures can promote thermal decomposition, though this typically requires temperatures well above 37°C.[10][11] More commonly, heat accelerates acid- or moisture-driven degradation. Insight: While stable for weeks at room temperature, long-term storage should be at 5°C or, ideally, -20°C to minimize all potential degradation pathways.[8][12] |

| Moisture | Moderate Impact | In the presence of acid, water can facilitate the hydrolysis of the carbamate. In solid form, moisture can lead to clumping and slow hydrolysis over extended periods. Insight: The primary risk from moisture comes during handling. Allowing a refrigerated vial to warm to ambient temperature before opening is crucial to prevent atmospheric water from condensing on the cold solid.[12] |

| Solvent Choice | Low to Moderate Impact | Protic acidic solvents can directly cause deprotection. Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can accumulate and cause degradation. Insight: For long-term storage in solution, aprotic solvents like DMF or NMP are preferred. If using DCM, it is best practice to use a freshly opened bottle or pass it through a plug of basic alumina. |

| UAA Side Chain | Variable Impact | The electronic and steric properties of the unnatural side chain (R-group) can subtly influence the rate of deprotection. Electron-withdrawing groups can slightly increase stability, while extreme steric hindrance near the amine can slow the rate of both protection and deprotection.[13] |

III. Degradation Pathways and Mitigation Strategies

Beyond the intended acid-catalyzed cleavage, other degradation pathways and side reactions can compromise the purity of Boc-protected UAAs, particularly during their use in synthesis.

A. Tert-Butylation: The Scavenger Solution

The primary byproduct of Boc deprotection, the tert-butyl cation, is a potent electrophile. In the context of peptide synthesis, this cation can attack nucleophilic side chains present in the growing peptide, leading to undesired modifications. Tryptophan, methionine, and cysteine residues are particularly susceptible to this alkylation.[3][5][6]

Mitigation: This side reaction is effectively suppressed by the addition of "scavengers" to the deprotection cocktail. These are nucleophilic molecules, such as anisole, thioanisole, or triisopropylsilane (TIS), that are present in excess to trap the tert-butyl cation before it can react with the peptide.[3][6]

Caption: Mitigation of t-butyl cation side reactions using scavengers.

B. Impurities from Synthesis

It is important to distinguish between the degradation of the final product and impurities arising from its synthesis. During the protection step using di-tert-butyl dicarbonate (Boc₂O), side reactions can lead to the formation of N,N-di-Boc derivatives or urea compounds, especially if reaction conditions are not carefully controlled.[14][15] These are typically removed during purification but can be mistaken for degradation products in an unpurified sample.

IV. Best Practices for Storage and Handling

Ensuring the long-term stability and integrity of Boc-protected UAAs requires adherence to strict storage and handling protocols. These practices are designed to mitigate the risks outlined in Section II.

| Condition | Short-Term (Weeks) | Long-Term (Months to Years) |

| Temperature | Room Temperature or 5°C | -20°C [8][12] |

| Atmosphere | Tightly sealed container | Tightly sealed container, purged with inert gas (Ar or N₂) after each use.[12] |

| Moisture | Store in a desiccator | Store in a desiccator; always allow the vial to equilibrate to room temperature before opening.[12] |

| Light | Protect from direct light | Store in an amber vial or in the dark. |

V. Experimental Assessment of Stability: A Self-Validating Framework

For critical applications, particularly in GMP environments or when developing a new synthetic route, it is essential to experimentally verify the stability of a specific Boc-protected UAA. A forced degradation study is the authoritative method for this purpose.[16]

Workflow for Stability Assessment

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the Boc-protected UAA under various stress conditions to identify potential degradation products and establish the selectivity of the analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the Boc-UAA in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.

-

Control: Keep one vial of the stock solution under normal storage conditions (-20°C).

-

-

Sample Quenching: At each time point, withdraw a sample. For the acid and base samples, neutralize them with an equimolar amount of NaOH or HCl, respectively.

-

Analysis: Dilute all samples to a standard concentration and analyze immediately using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative HPLC method capable of separating the intact Boc-UAA from all process-related impurities and degradation products identified in the forced degradation study.[16]

Methodology:

-

Instrumentation: A standard HPLC or UPLC system with UV detection.[16]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid or TFA in Water.

-

Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

-

-

Gradient Elution: Develop a gradient that effectively separates all observed peaks. A typical starting gradient might be:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

Detection: Monitor at a wavelength of 210-220 nm, where the carbamate and peptide bonds absorb strongly.[17]

-

Method Validation:

-

Specificity: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if the peak for the intact Boc-UAA is resolved from all degradation product peaks with a resolution of >1.5.

-

Analysis: Use LC-MS with the same chromatographic method to obtain mass data and tentatively identify the degradation products.[18]

-

Conclusion

The Boc group remains an indispensable tool in modern chemistry due to its predictable and reliable performance. Its stability is not a fixed property but a dynamic characteristic governed by well-understood chemical principles. The primary vulnerability of Boc-protected unnatural amino acids is their lability to acid, which is both the mechanism for their strategic removal and their main degradation pathway. By controlling exposure to acid, moisture, and elevated temperatures, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of these valuable reagents. For critical applications, the implementation of a systematic stability assessment through forced degradation studies provides the ultimate assurance of quality, enabling reproducible science and the successful development of novel molecules.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Reddit. Removal of Boc protecting group as workup?. r/chemistry. [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

-

ResearchGate. Shelf life / reactivity of amino groups after removing boc protecting group?. ResearchGate. [Link]

-

Wiley-VCH. Protection Reactions. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

AMSbiopharma. Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Shimadzu. [Link]

-

Slideshare. Degradation of amino acids. [Link]

-

Chemistry LibreTexts. 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]

-

Tamilnadu Test House. Analytical Methods For Amino Acids. TNTH. [Link]

-

ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc.... ResearchGate. [Link]

-

Molecules. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

-

YouTube. Amino Acid Degradation--Intro & Structures. [Link]

-

ResearchGate. Amino acid degradation pathways and their holes.... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 17. bachem.com [bachem.com]

- 18. tamilnadutesthouse.com [tamilnadutesthouse.com]

Methodological & Application

Application Notes and Protocols for Solid Phase Peptide Synthesis Using Boc-3-methyl-D-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolkit with 3-methyl-D-homophenylalanine

Solid Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the routine synthesis of complex peptide sequences.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, one of the classical and most robust approaches to SPPS, utilizes the acid-labile Boc group for temporary Nα-amino protection, which is removed by moderate acids like trifluoroacetic acid (TFA).[2] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[3][4] This graduated acid lability is the foundation of the Boc-SPPS strategy.[5]